molecular formula C21H16N2O5S B2773490 [2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate CAS No. 1147518-65-7

[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate

Cat. No. B2773490
CAS RN: 1147518-65-7
M. Wt: 408.43
InChI Key: HBNLYNBZTQBFDE-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups and structural features. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a thiophen ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The compound also features a dihydropyrazol ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of an ester group (-COO-) and a formyl group (-CHO) can also be inferred from the name of the compound .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. The presence of the furan, thiophen, and dihydropyrazol rings suggests a complex, polycyclic structure. The exact geometry of the molecule would depend on the specific arrangement of these rings and the other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of aromatic rings, and the types of functional groups present .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug .

properties

IUPAC Name

[2-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c24-12-14-5-1-2-6-15(14)21(26)28-13-20(25)23-17(18-7-3-9-27-18)11-16(22-23)19-8-4-10-29-19/h1-10,12,17H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNLYNBZTQBFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)COC(=O)C3=CC=CC=C3C=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate

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